molecular formula C15H14BrNO4S B13377196 4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13377196
M. Wt: 384.2 g/mol
InChI Key: HTPOIGVSLUXDLG-UHFFFAOYSA-N
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Description

4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a 4-bromo-2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-bromo-2,5-dimethylbenzene, undergoes nitration to form 4-bromo-2,5-dimethyl-1-nitrobenzene. This intermediate is then reduced to 4-bromo-2,5-dimethylaniline.

    Sulfonylation: The 4-bromo-2,5-dimethylaniline is reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, to form 4-bromo-2,5-dimethylphenylsulfonamide.

    Coupling Reaction: The final step involves coupling the 4-bromo-2,5-dimethylphenylsulfonamide with 4-aminobenzoic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Methyl-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Fluoro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2 g/mol

IUPAC Name

4-[(4-bromo-2,5-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14BrNO4S/c1-9-8-14(10(2)7-13(9)16)22(20,21)17-12-5-3-11(4-6-12)15(18)19/h3-8,17H,1-2H3,(H,18,19)

InChI Key

HTPOIGVSLUXDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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